AZD-8529

Übersicht

Beschreibung

AZD8529 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of schizophrenia and nicotine dependence .

Vorbereitungsmethoden

The synthesis of AZD8529 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .

Analyse Chemischer Reaktionen

AZD8529 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls unerlässlich.

Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene und Nucleophile.

Kupplungsreaktionen: Diese Reaktionen sind entscheidend für die Bildung der endgültigen Struktur von AZD8529.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die schließlich zur endgültigen Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Preclinical Pharmacology

Preclinical studies have demonstrated AZD-8529's ability to reduce psychomotor activity and neural firing in rodent models. Notably, it reversed hyperlocomotion induced by phencyclidine (PCP), a model relevant to schizophrenia . The compound's efficacy was assessed through various behavioral tests, including:

- Self-administration of Alcohol : this compound significantly reduced alcohol self-administration and cue-induced reinstatement in rat models, suggesting its potential in treating alcohol use disorders .

- Nicotine Seeking Behavior : It also decreased nicotine self-administration and stress-induced reinstatement in squirrel monkeys, indicating broader implications for addiction treatment .

Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety in patients with schizophrenia:

- Phase 2 Study : A 28-day trial assessed the effects of this compound (40 mg daily) compared to placebo and risperidone. Results indicated no significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores for patients receiving this compound compared to placebo .

- Functional Imaging Studies : A pilot study using functional MRI (fMRI) aimed to explore changes in brain activity associated with cognitive tasks in patients treated with this compound. However, no significant group-average effects were observed on cognitive performance or symptom severity .

Behavioral Assessments

Behavioral assessments have been crucial in evaluating the impact of this compound on addiction-related behaviors:

- Alcohol and Nicotine Relapse Models : In preclinical settings, this compound effectively modulated behaviors associated with relapse to alcohol and nicotine seeking, providing insights into its potential use as an adjunct therapy for substance use disorders .

- Cognitive Function : Despite its lack of efficacy in improving symptoms in schizophrenia patients, this compound's modulation of glutamatergic signaling may still hold promise for addressing cognitive deficits associated with various psychiatric conditions .

Safety Profile

Preclinical safety assessments have not identified significant reproductive or organ toxicity risks associated with this compound. However, careful monitoring is recommended during extended clinical studies due to potential effects on liver function and reproductive organs .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Mechanism of Action | Positive allosteric modulation of mGluR2; Ki = 16 nM; EC50 = 195 nM |

| Preclinical Studies | Reduced psychomotor activity; reversed PCP-induced hyperlocomotion |

| Clinical Trials | No significant improvement in PANSS scores vs. placebo |

| Behavioral Assessments | Decreased alcohol/nicotine self-administration; potential for addiction treatment |

| Safety Profile | No significant reproductive or organ toxicity observed |

Wirkmechanismus

AZD8529 exerts its effects by selectively modulating the activity of mGluR2. It potentiates the effects of glutamate on mGluR2, leading to a reduction in psychomotor activity and neural firing. This modulation is achieved through the binding of AZD8529 to an allosteric site on the receptor, which enhances the receptor’s response to glutamate .

Vergleich Mit ähnlichen Verbindungen

AZD8529 ist einzigartig in seiner hohen Selektivität und Potenz als positiver allosterischer Modulator von mGluR2. Ähnliche Verbindungen umfassen:

Biologische Aktivität

AZD-8529 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It has been investigated primarily for its potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders. This article provides a detailed examination of its biological activity, including pharmacological properties, clinical findings, and implications for future research.

This compound enhances the effects of glutamate at mGluR2 receptors, which are implicated in various neurological functions. The compound exhibits a binding affinity (Ki) of 16 nM and an effective concentration (EC50) for potentiating glutamate activity of 195 nM, resulting in a maximum potentiation (Emax) of 110% . This mechanism is significant as it offers an alternative to traditional dopaminergic therapies for schizophrenia.

Selectivity and Activity

The selectivity profile of this compound was evaluated against a panel of 161 receptors, enzymes, and ion channels. It demonstrated modest activity at only nine targets, indicating a high level of specificity towards mGluR2 . Its weak PAM activity at mGluR5 (EC50 = 3.9 μM) and antagonistic effects on mGluR8 (IC50 = 23 μM) further support its targeted action .

Preclinical Studies

In rodent models, this compound has shown concentration-dependent reductions in psychomotor activity and neural firing. Notably, it reversed hyper-locomotion induced by phencyclidine, a model for schizophrenia . These findings suggest that this compound may effectively mitigate some symptoms associated with psychotic disorders.

Phase II Trials

A Phase II study evaluated the efficacy of this compound in patients with schizophrenia. Participants received either this compound (40 mg), risperidone (4 mg), or placebo over 28 days. The primary outcome measure was the Positive and Negative Syndrome Scale (PANSS). Results indicated no significant improvement in PANSS scores for the this compound group compared to placebo, while risperidone showed substantial efficacy .

Neuroimaging Studies

Neuroimaging studies have provided insights into the neural correlates of this compound's effects. A pilot study using fMRI indicated increased activation in frontostriatal regions during working memory tasks when participants were administered this compound. This activation correlated with reductions in negative symptoms, suggesting that while clinical outcomes were not significantly different from placebo at the group level, individual responses may vary .

Safety and Tolerability

This compound has been assessed for safety in healthy volunteers with doses up to 310 mg single doses and repeated doses of 250 mg daily for 15 days. Common adverse events included mild headaches and gastrointestinal disturbances . In patients with schizophrenia, adverse events were similar, with headaches being the most reported side effect .

Reproductive Toxicology

Preclinical studies have raised concerns regarding reproductive toxicity, particularly reversible effects observed on testis after prolonged exposure in animal models. Monitoring for such effects is advised in future clinical studies .

Key Data Table

| Parameter | This compound | Comparison |

|---|---|---|

| Binding Affinity (Ki) | 16 nM | - |

| EC50 for Glutamate Potentiation | 195 nM | - |

| Emax | 110% | - |

| Clinical Efficacy (PANSS Change) | No significant difference | Risperidone: Significant effect |

| Common Adverse Events | Headache, GI upset | Similar across treatments |

Eigenschaften

IUPAC Name |

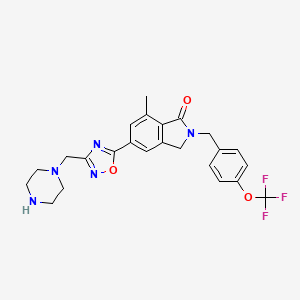

7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O3/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27/h2-5,10-11,28H,6-9,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCYZQQFECEHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092453-15-0 | |

| Record name | AZD-8529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092453150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD8529 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-dihydro-7-methyl-5-[3-(1-piperazinylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H81G454I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.